molecular formula C17H17BrN2 B7478057 N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine

N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine

Cat. No. B7478057
M. Wt: 329.2 g/mol
InChI Key: QTJRJEPSSNWTEU-UHFFFAOYSA-N
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Description

N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine, also known as 4-Br-BAIE, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of indole-based molecules, which have been extensively studied for their biological activities.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine is not fully understood, but it is believed to act through the modulation of various signaling pathways. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Furthermore, this compound has been shown to modulate the activity of serotonin receptors, which may be responsible for its anti-depressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce oxidative stress and increase the expression of antioxidant enzymes. Furthermore, this compound has been shown to modulate the activity of neurotransmitters such as serotonin, dopamine, and norepinephrine, which may be responsible for its anti-depressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine in lab experiments is its wide range of biological activities, which makes it a potential candidate for drug development. Another advantage is its ease of synthesis and purification. However, one limitation is the lack of information on its toxicity and safety profile, which may hinder its development as a drug candidate. Furthermore, the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine. One direction is to further elucidate its mechanism of action and signaling pathways. Another direction is to study its toxicity and safety profile in animal models. Furthermore, this compound may be studied in combination with other drugs to enhance its therapeutic potential. Finally, this compound may be studied in clinical trials to determine its efficacy in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a novel compound that has potential therapeutic applications due to its wide range of biological activities. Its ease of synthesis and purification make it an attractive candidate for drug development. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.

Synthesis Methods

The synthesis of N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine involves the reaction of 4-bromobenzyl chloride with 2-(1H-indol-3-yl)ethanamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is obtained in good yields and can be purified by column chromatography.

Scientific Research Applications

N-(4-bromobenzyl)-2-(1H-indol-3-yl)ethanamine has been shown to have a wide range of biological activities, making it a potential candidate for drug development. It has been studied for its anti-inflammatory, anti-cancer, and anti-depressant properties. In addition, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, this compound has been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-2-(1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2/c18-15-7-5-13(6-8-15)11-19-10-9-14-12-20-17-4-2-1-3-16(14)17/h1-8,12,19-20H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJRJEPSSNWTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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